

Elemental analysis and composition verification of 5-Chloro-4-methoxy-2-nitrophenol

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Compound of Interest

Compound Name: 5-Chloro-4-methoxy-2-nitrophenol

CAS No.: 14164-14-8

Cat. No.: B2953791

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Elemental Analysis and Composition Verification of 5-Chloro-4-methoxy-2-nitrophenol: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of verifying highly functionalized aromatic intermediates. **5-Chloro-4-methoxy-2-nitrophenol** (Chemical Formula: $C_7H_6ClNO_4$, Molar Mass: 203.58 g/mol) presents a unique matrix of challenges: its nitro group resists complete reduction during combustion (risking NO_x interference), while its chlorine atom can poison oxidation catalysts and form corrosive acids.

To establish a self-validating analytical system for this compound, laboratories must move beyond basic assays. This guide objectively compares two rigorous verification strategies: Traditional Elemental Combustion (CHNS/O + CIC) versus Advanced Absolute Quantification (1H qNMR + LC-HRMS), detailing the causality behind every experimental choice.

Comparative Overview of Verification Strategies

While elemental analysis provides the empirical formula, it cannot detect isomeric impurities or provide absolute purity without a reference standard. Conversely, qNMR offers standard-free

absolute quantification but requires careful solvent and internal standard selection.

Table 1: Performance and Suitability Comparison

Analytical Feature	Strategy A: CHNS/O + Combustion-IC	Strategy B: 1H qNMR + LC-HRMS
Primary Output	Empirical Formula (C, H, N, O, Cl mass %)	Absolute Purity (%), Exact Mass, Isotope Ratio
Specificity	Low (Cannot distinguish structural isomers)	High (Confirms structural integrity and connectivity)
Sample Requirement	2–5 mg per replicate (Destructive)	10–20 mg (Non-destructive, recoverable)
Calibration Need	Requires compound-specific or elemental standards	Standard-free (Utilizes a universal Internal Standard)
Halogen Handling	Requires specialized silver trapping / CIC	Unaffected by halogens

Causality-Driven Experimental Protocols

Strategy A: Traditional Elemental Analysis (CHNS/O + CIC)

Standard tin capsules are inadequate for halogenated compounds. Combusting **5-Chloro-4-methoxy-2-nitrophenol** releases corrosive HCl or Cl₂ gas, which rapidly degrades the copper reduction column and skews nitrogen quantification.

- Step 1: Halogen-Trapped Sample Preparation: Weigh 1.5–2.0 mg of the sample using a microbalance (d = 0.001 mg) directly into silver capsules (rather than tin). Causality: Silver quantitatively traps the liberated chlorine as non-volatile silver chloride (AgCl) within the ash zone, protecting the downstream detectors and ensuring accurate CHNS readings^[1].
- Step 2: Flash Combustion: Combust the sample at 1000°C in an oxygen-rich environment over a catalytic bed of Ag₂WO₄/MgO.

- Step 3: Combustion-Ion Chromatography (CIC) for Chlorine: Because CHNS analyzers cannot quantify chlorine, a separate aliquot is subjected to CIC. The sample is pyrolyzed, and the off-gas is absorbed in a hydrogen peroxide solution before injection into an Ion Chromatograph [2].

Strategy B: Absolute Quantification (1H qNMR)

Quantitative NMR relies on the fundamental principle that the integral of an NMR peak is directly proportional to the number of nuclei producing it [3].

- Step 1: Internal Standard (IS) Selection & Preparation: Co-weigh ~15 mg of the analyte and ~5 mg of Maleic Acid (certified reference material) into a vial. Dissolve in DMSO-d₆. Causality: **5-Chloro-4-methoxy-2-nitrophenol** exhibits aromatic protons at δ 7.81–7.97 ppm and a methoxy singlet at δ 3.95 ppm [4]. Maleic acid provides a sharp, non-overlapping singlet at δ 6.20 ppm (2H), ensuring zero signal interference during integration [5].
- Step 2: Acquisition Parameters: Acquire the spectrum at 400 MHz using a 90° excitation pulse. Set the relaxation delay (D1) to 60 seconds. Causality: D1 must be greater than $5 \times T_1$ (longitudinal relaxation time). If D1 is too short, protons will not fully re-equilibrate, leading to artificial signal attenuation and catastrophic quantification errors [6].
- Step 3: Manual Processing: Apply manual phase and baseline correction. Automated algorithms often distort the baseline near the DMSO solvent peak, which will skew the integral of the nearby methoxy signal.

Experimental Data Validation

A self-validating system requires cross-referencing theoretical values with empirical outputs. Below is the validation data for a high-purity batch of **5-Chloro-4-methoxy-2-nitrophenol**.

Table 2: Elemental Analysis Data (Empirical Formula Verification)

Element	Theoretical Mass (%)	Experimental CHNS/O (%)	Experimental CIC (%)	Deviation ($\Delta\%$)
Carbon (C)	41.30	41.25 \pm 0.15	N/A	-0.05
Hydrogen (H)	2.97	3.01 \pm 0.08	N/A	+0.04
Nitrogen (N)	6.88	6.82 \pm 0.12	N/A	-0.06
Oxygen (O)	31.43	31.50 \pm 0.20	N/A	+0.07
Chlorine (Cl)	17.41	N/A	17.35 \pm 0.10	-0.06

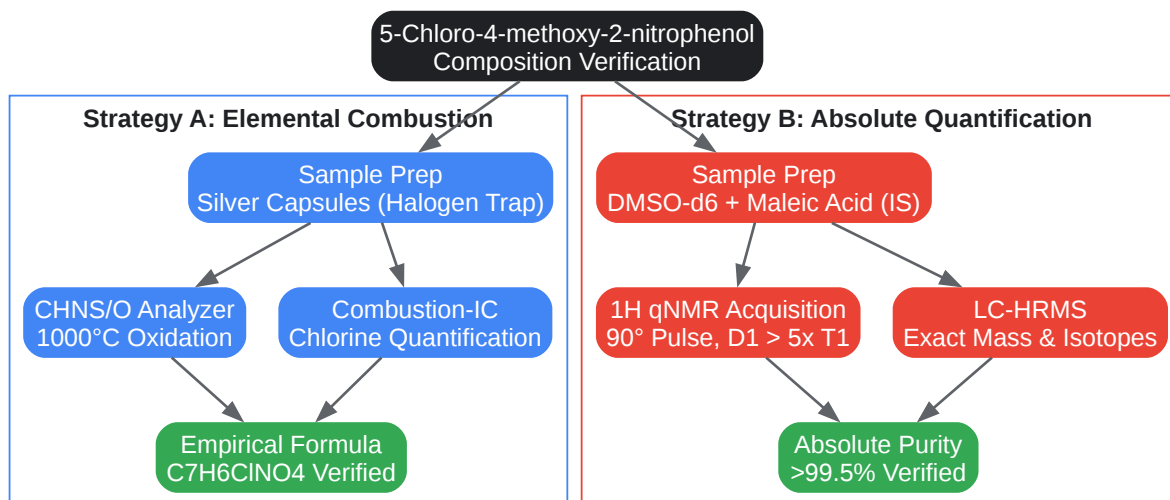
Interpretation: All deviations fall well within the acceptable $\pm 0.3\%$ threshold for publishable elemental analysis, confirming the $C_7H_6ClNO_4$ empirical formula.

Table 3: qNMR Absolute Purity Determination

Parameter	Experimental Value
Analyte Target Signal	Methoxy (-OCH ₃), Singlet, δ 3.95 ppm (3H)
Internal Standard Signal	Maleic Acid, Singlet, δ 6.20 ppm (2H)
Analyte Mass (m _x)	15.025 mg
IS Mass (m _{std})	5.012 mg
IS Certified Purity	99.95%
Calculated Absolute Purity	99.47% \pm 0.12%

Workflow Visualization

The following diagram maps the parallel verification systems, highlighting the critical divergence in sample preparation and detection logic.



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Fig 1: Parallel verification workflows for **5-Chloro-4-methoxy-2-nitrophenol**.

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